molecular formula C10H13ClN2O2 B2937604 5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 139264-79-2

5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B2937604
CAS No.: 139264-79-2
M. Wt: 228.68
InChI Key: ZRLAPERGKLOKAJ-UHFFFAOYSA-N
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Description

5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride is a heterocyclic compound featuring an oxazolidinone core substituted at the 5-position with a 4-aminobenzyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Oxazolidinones are known for their versatility in medicinal chemistry, often serving as precursors for antibiotics, enzyme inhibitors, and CNS-targeting agents .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-8-3-1-7(2-4-8)5-9-6-12-10(13)14-9;/h1-4,9H,5-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLAPERGKLOKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of 4-aminobenzyl alcohol with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated form, such as an oxazolidine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Oxazolidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, it is used as a precursor for the synthesis of bioactive molecules, including potential pharmaceutical agents.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential candidate for antimicrobial drug development .

Comparison with Similar Compounds

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one Hydrochloride (CAS 898543-06-1)

  • Structure: Combines an oxazolidinone core with a morpholinone ring and a chiral (5S)-aminomethyl group.
  • Molecular Formula : C₁₄H₁₇N₃O₄·HCl (MW: 327.77) .
  • Stereochemistry at the 5-position (S-configuration) may influence biological activity, unlike the non-chiral 4-aminobenzyl group in the target compound.
  • Applications : Intermediate in synthesizing structurally complex pharmaceuticals, particularly those targeting enzymatic pathways .

4-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride (CAS 1803589-70-9)

  • Structure: Simplified oxazolidinone with an aminomethyl group at position 4.
  • Molecular Formula : C₄H₉ClN₂O₂ (MW: 152.58) .
  • Key Differences :
    • Lack of aromaticity reduces π-π stacking interactions, limiting use in aromatic receptor systems.
    • Lower molecular weight improves metabolic stability but may reduce target specificity.
  • Applications : Building block for derivatization in combinatorial chemistry .

5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one (CAS 14716-97-3)

  • Structure: Oxazolidinone substituted with a 4-chlorophenoxymethyl group.
  • Molecular Formula: C₁₀H₁₀ClNO₃ (MW: 227.64) .
  • Key Differences: Chlorine atom increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration.
  • Applications : Investigated for neuroprotective or antimicrobial roles .

Furaltadone Hydrochloride (CAS 3759-92-0)

  • Structure: Oxazolidinone with morpholinomethyl and nitrofuran substituents.
  • Molecular Formula : C₁₃H₁₆N₄O₆·HCl (MW: 384.76) .
  • Key Differences: Nitrofuran group enables redox activity, making it effective against anaerobic bacteria. Morpholinomethyl substitution enhances solubility but introduces metabolic instability.

5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one

  • Structure: Oxazolidinone with a bulky 2,2-dimethylpropyl group.
  • Increased steric hindrance may limit enzyme binding but improve pharmacokinetic half-life.
  • Applications : Intermediate in agrochemical synthesis .

Biological Activity

5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride, also known as Zolmitriptan Impurity E, is a synthetic compound characterized by its oxazolidinone structure. Its molecular formula is C10H13ClN2O2C_{10}H_{13}ClN_{2}O_{2} and it has a molecular weight of approximately 228.68 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory treatments.

Chemical Structure and Properties

The compound features a 4-aminophenyl group attached to a methyl group on the oxazolidinone ring. The hydrochloride salt form enhances its solubility in water, improving bioavailability for pharmaceutical applications.

Property Value
Molecular FormulaC10H13ClN2O2C_{10}H_{13}ClN_{2}O_{2}
Molecular Weight228.68 g/mol
CAS Number139264-79-2
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors, which modulate biological pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential candidate for antimicrobial drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains by inhibiting protein synthesis.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, although specific mechanisms are still under investigation.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of oxazolidinones exhibit potent antibacterial activity against Gram-positive bacteria. The presence of the amino group on the phenyl ring enhances binding affinity to bacterial ribosomes, thus improving efficacy.
  • Inflammation Model : In an animal model of inflammation, compounds structurally related to this compound showed reduced inflammatory markers and improved clinical scores.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound Name Structural Features Unique Properties
5-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-oneNitro group on the phenyl ringPotentially different pharmacokinetics
(S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinoneBenzyl group instead of methylDifferent interaction profile
3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-oneVariation in substitution positionMay exhibit different biological activities

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